molecular formula C14H21IO4 B14182981 Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate CAS No. 835650-99-2

Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate

Cat. No.: B14182981
CAS No.: 835650-99-2
M. Wt: 380.22 g/mol
InChI Key: JBCXQBGZKSXAPP-UHFFFAOYSA-N
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Description

Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound with the molecular formula C13H21IO4. It is known for its unique structure, which includes an iodine atom attached to a butenyl group and a prop-1-en-1-yl group attached to a propanedioate moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with appropriate halogenated alkenes under basic conditions. One common method includes the use of sodium ethoxide as a base to deprotonate diethyl malonate, followed by the addition of 4-iodobut-2-en-1-yl bromide and prop-1-en-1-yl bromide. The reaction is usually carried out in anhydrous ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bonds can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of co-oxidants.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated alkanes.

Scientific Research Applications

Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and double bonds in the compound make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a bromine atom instead of iodine.

    Diethyl (4-chlorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a chlorine atom instead of iodine.

    Diethyl (4-fluorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate makes it more reactive towards nucleophiles compared to its bromine, chlorine, and fluorine analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required.

Properties

CAS No.

835650-99-2

Molecular Formula

C14H21IO4

Molecular Weight

380.22 g/mol

IUPAC Name

diethyl 2-(4-iodobut-2-enyl)-2-prop-1-enylpropanedioate

InChI

InChI=1S/C14H21IO4/c1-4-9-14(10-7-8-11-15,12(16)18-5-2)13(17)19-6-3/h4,7-9H,5-6,10-11H2,1-3H3

InChI Key

JBCXQBGZKSXAPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=CCI)(C=CC)C(=O)OCC

Origin of Product

United States

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